molecular formula C16H14N2O5 B6006980 N'-(2,4-dihydroxybenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide

N'-(2,4-dihydroxybenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide

Cat. No. B6006980
M. Wt: 314.29 g/mol
InChI Key: FAUXCKPFQQMESZ-CAOOACKPSA-N
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Description

N'-(2,4-dihydroxybenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide, also known as BHDC, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. BHDC is a hydrazone derivative of 2,3-dihydro-1,4-benzodioxine, and its unique chemical structure has been found to exhibit various biological activities.

Mechanism of Action

The mechanism of action of N'-(2,4-dihydroxybenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide is not fully understood, but it is believed to be related to its ability to interact with various biological targets such as enzymes, receptors, and ion channels. N'-(2,4-dihydroxybenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has been found to inhibit the activity of various enzymes such as acetylcholinesterase, tyrosinase, and carbonic anhydrase. N'-(2,4-dihydroxybenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has also been shown to interact with various receptors such as dopamine receptors and adenosine receptors. Additionally, N'-(2,4-dihydroxybenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has been found to modulate the activity of various ion channels such as potassium channels and calcium channels.
Biochemical and Physiological Effects:
N'-(2,4-dihydroxybenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has been found to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that N'-(2,4-dihydroxybenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide can inhibit cell proliferation, induce apoptosis, and modulate the activity of various enzymes and receptors. In vivo studies have shown that N'-(2,4-dihydroxybenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide can exhibit antitumor activity, improve cognitive function, and reduce blood glucose levels.

Advantages and Limitations for Lab Experiments

N'-(2,4-dihydroxybenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has several advantages for lab experiments, such as its easy synthesis method, good stability, and low toxicity. However, N'-(2,4-dihydroxybenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide also has some limitations, such as its poor solubility in water and its tendency to form aggregates in solution.

Future Directions

There are several future directions for research on N'-(2,4-dihydroxybenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide. One potential direction is to explore its potential therapeutic applications in other diseases such as Parkinson's disease, multiple sclerosis, and cardiovascular diseases. Another potential direction is to optimize its chemical structure to improve its pharmacological properties such as solubility and bioavailability. Additionally, further studies are needed to elucidate its mechanism of action and to identify its molecular targets.

Synthesis Methods

N'-(2,4-dihydroxybenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide can be synthesized by reacting 2,3-dihydro-1,4-benzodioxine-2-carbohydrazide with 2,4-dihydroxybenzaldehyde in the presence of a suitable catalyst. The reaction is carried out in a solvent such as ethanol or methanol, and the product is obtained in good yield after purification by recrystallization.

Scientific Research Applications

N'-(2,4-dihydroxybenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and diabetes. In cancer research, N'-(2,4-dihydroxybenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has been found to exhibit antitumor activity by inducing apoptosis and inhibiting cell proliferation. In Alzheimer's disease research, N'-(2,4-dihydroxybenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has been shown to inhibit acetylcholinesterase activity, which is a key enzyme involved in the degradation of acetylcholine in the brain. In diabetes research, N'-(2,4-dihydroxybenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has been found to exhibit hypoglycemic activity by stimulating insulin secretion and improving glucose uptake.

properties

IUPAC Name

N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O5/c19-11-6-5-10(12(20)7-11)8-17-18-16(21)15-9-22-13-3-1-2-4-14(13)23-15/h1-8,15,19-20H,9H2,(H,18,21)/b17-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAUXCKPFQQMESZ-CAOOACKPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C(=O)NN=CC3=C(C=C(C=C3)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(OC2=CC=CC=C2O1)C(=O)N/N=C/C3=C(C=C(C=C3)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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